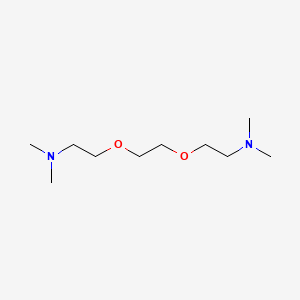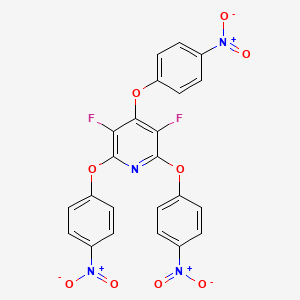
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium is a heterocyclic compound known for its unique chemical structure and properties. This compound is part of a broader class of compounds that exhibit significant electron-accepting capabilities, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium typically involves the reaction of indane-1,2,3-trione with malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Common reagents used in these reactions include secondary aliphatic amines, primary aromatic amines, and tertiary aromatic amines . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in various chemical reactions and studies.
Biology: Its derivatives have been studied for their potential biological activities.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium involves its ability to act as an electron acceptor. This property allows it to participate in various chemical reactions, forming stable products with nucleophiles. In biological systems, its derivatives can inhibit specific enzymes, such as protein kinase CK2, by binding to their active sites and preventing their normal function .
Comparison with Similar Compounds
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium can be compared with other similar compounds, such as:
Tetracyanoethylene (TCNE): Both compounds are strong electron acceptors, but TCNE has a higher electron affinity.
Tetracyanoquinodimethane (TCNQ): Similar to TCNE, TCNQ is also a strong electron acceptor with applications in organic electronics.
These comparisons highlight the unique properties of this compound, particularly its versatility in forming stable products with various nucleophiles.
Properties
Molecular Formula |
C9H5N2O2+ |
|---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
(1,3-dioxoinden-2-ylidene)-iminoazanium |
InChI |
InChI=1S/C9H5N2O2/c10-11-7-8(12)5-3-1-2-4-6(5)9(7)13/h1-4,10H/q+1 |
InChI Key |
UQBDQIAFGSCQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]=N)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)

![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)

![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11707697.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

